μ-Opioid Receptor (MOR) Binding Affinity: Diphenoxylate vs. Loperamide
In a radioligand binding assay using [3H]DAMGO to measure displacement from the human μ-opioid receptor (MOR) expressed in HEK293 cell membranes, diphenoxylate exhibits a binding affinity (Ki) of 12.37 nM. [1] In contrast, loperamide demonstrates a significantly higher affinity for the same receptor, with a reported Ki of 3.3 nM. [2] This quantitative difference in receptor binding kinetics provides a basis for distinguishing the two compounds at the molecular level.
| Evidence Dimension | μ-Opioid Receptor (MOR) Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 12.37 nM |
| Comparator Or Baseline | Loperamide: Ki = 3.3 nM |
| Quantified Difference | Loperamide exhibits approximately 3.7-fold higher affinity (lower Ki) for the human MOR than diphenoxylate in these assay systems. |
| Conditions | Human MOR expressed in HEK293 cell membranes; radioligand binding assay with [3H]DAMGO; 60 min incubation. |
Why This Matters
This difference in intrinsic receptor affinity can influence experimental design when evaluating MOR-mediated effects, justifying the procurement of the specific compound to align with target engagement parameters.
- [1] Guide to Pharmacology (IUPHAR/BPS). diphenoxylate Ligand Activity Chart. ChEMBL Assay: Displacement of [3H]DAMGO from human mu opioid receptor. View Source
- [2] DeHaven-Hudkins DL, et al. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity. J Pharmacol Exp Ther. 1999;289(1):494-502. View Source
